Tannic Acid
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Overview
Description
Tannic acid is a specific form of tannin, a type of polyphenol. It is a glucoside of digallic acid and is known for its complex structure characterized by numerous phenolic hydroxyl groups. These groups contribute to its weak acidity (pKa around 6) and its ability to bind to proteins . This compound is commonly found in the nutgalls formed by insects on twigs of certain oak trees, as well as in the bark and fruit of other plant species such as pomegranates and persimmons .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tannic acid can be synthesized through the esterification of gallic acid with glucose. The reaction typically involves the use of an acid catalyst and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as oak galls, tara pods, and the bark of wattle trees. The extraction process includes steps like grinding the plant material, soaking it in water or alcohol, and then purifying the extract through filtration and evaporation .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized products.
Reduction: It can be reduced to simpler phenolic compounds under specific conditions.
Substitution: this compound can participate in substitution reactions where its hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acyl chlorides and alkyl halides are often employed in substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Simpler phenolic compounds.
Substitution: Various ester and ether derivatives
Scientific Research Applications
Tannic acid has a wide range of applications across various fields:
Mechanism of Action
Tannic acid exerts its effects through several mechanisms:
Protein Binding: Its phenolic hydroxyl groups bind to proteins, leading to protein precipitation and enzyme inhibition.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Effects: It inhibits inflammatory pathways, reducing inflammation.
Anticancer Activity: this compound modulates signaling pathways such as EGFR/Jak2/STATs and inhibits enzymes like PKM2, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Tannic acid is often compared with other polyphenolic compounds such as:
Gallic Acid: A simpler phenolic compound with similar antioxidant properties but less protein-binding capacity.
Ellagic Acid: Another polyphenol with strong antioxidant and anticancer properties, but it lacks the protein-precipitating ability of this compound.
Catechin: A flavonoid with potent antioxidant activity but different structural properties compared to this compound
This compound stands out due to its unique combination of strong protein-binding ability, antioxidant activity, and versatility in various applications.
Properties
IUPAC Name |
[2,3-dihydroxy-5-[[3,4,5,6-tetrakis[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy]oxan-2-yl]methoxycarbonyl]phenyl] 3,4,5-trihydroxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C76H52O46/c77-32-1-22(2-33(78)53(32)92)67(103)113-47-16-27(11-42(87)58(47)97)66(102)112-21-52-63(119-72(108)28-12-43(88)59(98)48(17-28)114-68(104)23-3-34(79)54(93)35(80)4-23)64(120-73(109)29-13-44(89)60(99)49(18-29)115-69(105)24-5-36(81)55(94)37(82)6-24)65(121-74(110)30-14-45(90)61(100)50(19-30)116-70(106)25-7-38(83)56(95)39(84)8-25)76(118-52)122-75(111)31-15-46(91)62(101)51(20-31)117-71(107)26-9-40(85)57(96)41(86)10-26/h1-20,52,63-65,76-101H,21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBQNJMCXXYXIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OCC3C(C(C(C(O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C76H52O46 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1701.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72401-53-7 |
Source
|
Record name | NSC5031 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5031 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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